molecular formula C18H19N5O B1201694 N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine CAS No. 673490-60-3

N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine

Cat. No.: B1201694
CAS No.: 673490-60-3
M. Wt: 321.4 g/mol
InChI Key: DWOFIMUFCYMGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the triazine ring, followed by the introduction of the benzoxazole moiety. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters. The use of advanced techniques such as flow chemistry and microwave-assisted synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • Phenylethyl alcohol
  • N-(2-phenylethyl)-4-piperidinyl-propanamide

Uniqueness

N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine stands out due to its unique triazine-benzoxazole fused structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications, differentiating it from other similar compounds.

Properties

IUPAC Name

N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-2-6-14(7-3-1)10-11-23-12-19-17(20-13-23)22-18-21-15-8-4-5-9-16(15)24-18/h1-9H,10-13H2,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOFIMUFCYMGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=NCN1CCC2=CC=CC=C2)NC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Reactant of Route 2
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Reactant of Route 3
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Reactant of Route 4
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Reactant of Route 6
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.